
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a substituted aniline with a thiocarbonyl compound, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Various substitution reactions can occur, especially on the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential antimicrobial, antiviral, or anticancer properties. Researchers might investigate its interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents for various diseases, including infections and cancers.
Industry
Industrially, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A simpler analog without the amino and isobutyl substituents.
Benzothiazole: A related compound with a different ring structure.
Thiazolidinone: Another sulfur-containing heterocycle with different biological activities.
Uniqueness
The uniqueness of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-2-(2-methylpropyl)- lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
1255780-91-6 |
|---|---|
Fórmula molecular |
C12H16N2OS |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
6-amino-2-(2-methylpropyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-7(2)5-11-12(15)14-9-6-8(13)3-4-10(9)16-11/h3-4,6-7,11H,5,13H2,1-2H3,(H,14,15) |
Clave InChI |
UMKDRUNEPSWHRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)NC2=C(S1)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




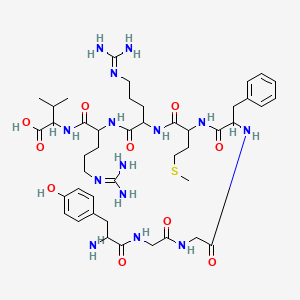
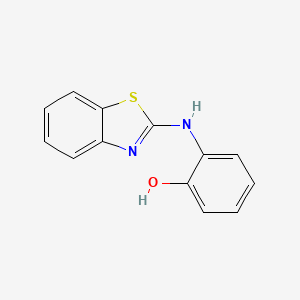
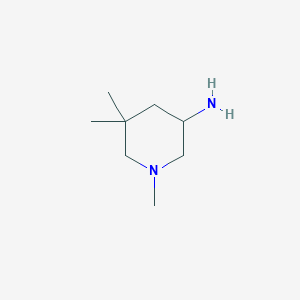
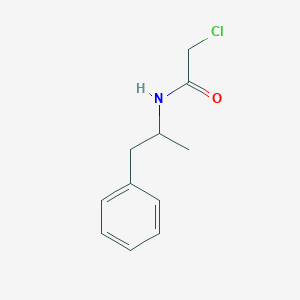
![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)


![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

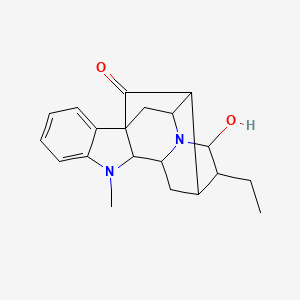

![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
